2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole is a heterocyclic compound featuring a brominated pyridine moiety and an oxazole ring. This compound is classified as an oxazole derivative, which is significant in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals.
This compound falls under the category of nitrogen-containing heterocycles, specifically oxazoles. Oxazoles are known for their roles in biological systems and as intermediates in organic synthesis.
The synthesis of 2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole typically involves several key steps:
The synthesis may involve specific reagents such as phosphorus pentabromide for bromination, and solvents like acetonitrile or dimethylformamide for the cyclization step. The reaction conditions—including temperature and time—are optimized to maximize yield and minimize side products .
The molecular structure of 2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole can be represented by its chemical formula .
CC1(C)COC(=N1)c2ccccn2
ZANPCQHDEUORJP-UHFFFAOYSA-N
The compound features a fused oxazole ring with a brominated pyridine substituent, contributing to its unique properties .
2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole can participate in various chemical reactions due to its functional groups:
The reaction conditions (solvent choice, temperature, catalyst presence) play a crucial role in determining the reaction pathways and product yields .
The mechanism of action for 2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole largely depends on its application in biological systems:
Research indicates that compounds with similar structures have shown promising results in preclinical studies for various therapeutic applications .
Relevant safety data indicates that precautions should be taken when handling this compound due to its irritant properties .
2-(5-Bromopyridin-2-yl)-4,4-dimethyl-4,5-dihydrooxazole has several applications in scientific research:
These applications underscore the importance of this compound within both academic research and industrial contexts .
The construction of the 4,4-dimethyl-4,5-dihydrooxazole (oxazoline) ring attached to bromopyridines relies on cyclization strategies employing β-amino alcohols and carboxylic acid derivatives. A highly efficient three-step route starts with picolinic acid and (S)-tert-leucinol (1-hydroxy-3,3-dimethylbutan-2-amine). Initial amidation using N-methylmorpholine (NMM) and isobutyl chloroformate activates the acid, forming N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide in 92% yield [8]. Subsequent cyclization requires activation of the alcohol as the chloride (thionyl chloride, 0°C), followed by base-mediated ring closure (25% NaOMe/MeOH, 50°C) to yield the oxazoline ring. This method achieves 64% overall yield on multi-gram scales and avoids chromatographic purification using neutral silica gel [8].
Alternative routes involve cyanopyridine derivatives, though these suffer from inconsistent yields and laborious purification. Microwave-assisted cyclodehydration (180°C, 20 min) of N-acyl-β-amino alcohols using PPh₃/I₂ or polyphosphoric acid (PPA) offers accelerated reaction times (<30 min) and improved yields (75–85%) for sterically hindered systems like 4,4-dimethyloxazolines [9].
Table 1: Comparison of Oxazoline Ring Formation Methods
Starting Material | Cyclization Agent/Conditions | Yield | Scalability |
---|---|---|---|
Picolinic acid + (S)-tert-leucinol | SOCl₂ → NaOMe/MeOH, 50°C | 64% (3 steps) | Multi-gram |
2-Cyanopyridine + (S)-tert-leucinol | MeOH/H⁺, then H⁺/Δ | 30–50% | Limited |
N-Acyl-β-amino alcohol | PPh₃/I₂, microwave, 180°C | 85% | Gram-scale |
Introducing bromine at the pyridine 5-position requires careful control to avoid polybromination. Directed ortho-metalation (DoM) proves effective for 2-substituted pyridines. Treating 2-aminopyridine with n-BuLi (-78°C) generates a chelated complex, enabling regioselective bromination at C5 (NBS, THF) with >90% selectivity [2]. After bromination, the directing group is hydrolyzed to yield 5-bromopyridine-2-carboxylic acid, a precursor for oxazoline coupling [2] [10].
For pre-formed oxazolines, electrophilic bromination requires Lewis acid mediation. Using AlCl₃ or ZnCl₂ directs bromination to the pyridine ring’s electron-deficient C5 position, achieving 70–80% yields with minimal C3 byproducts [4]. Transition-metal catalysis offers milder alternatives: Pd(OAc)₂/pyridine complexes with NBS regioselectively brominate 2-pyridyloxazolines at C5 (85% yield, 25°C) [2]. Microwave irradiation (150 W, 5 min) further enhances efficiency in solvent-free conditions [10].
Table 2: Bromination Methods for Pyridine Functionalization
Substrate | Bromination System | Regioselectivity | Yield |
---|---|---|---|
2-Aminopyridine | n-BuLi/NBS, THF, -78°C | C5 > 90% | 75% |
2-Pyridyloxazoline | Br₂, AlCl₃, DCM, 0°C | C5:C3 = 8:1 | 78% |
2-Pyridyloxazoline | Pd(OAc)₂/NBS, MeCN, 25°C | C5 > 99% | 85% |
Enantiopure 4,4-dimethyloxazolines are synthesized via chiral β-amino alcohols or catalytic asymmetric hydrogenation. (S)-tert-Leucinol—a key precursor—is prepared by Ru(BINAP)-catalyzed hydrogenation of tert-butyl acetoacetate, followed by enzymatic resolution (lipase B), achieving >99% ee [8]. For oxazoline ring closure, chiral Lewis acids like Cu(Box) complexes enforce stereoretention during cyclization, suppressing racemization [7].
Enantioselective desymmetrization of meso-epoxides with 2-cyanopyridines offers an alternative route. Using Co(Salen) catalysts, epoxide ring-opening yields β-amino alcohols that spontaneously cyclize to enantioenriched oxazolines (85% ee) [7] [8]. Recent advances employ organocatalysts (e.g., quinidine-derived thioureas) for kinetic resolution of racemic oxazolines, enriching enantiopurity to 94% ee [7].
Table 3: Asymmetric Synthesis Approaches
Strategy | Catalyst/Reagent | Enantioselectivity | Limitation |
---|---|---|---|
Hydrogenation + enzymatic resolution | Ru-BINAP/lipase B | >99% ee | Multi-step |
Epoxide desymmetrization | Co(Salen) | 85% ee | Limited substrate scope |
Kinetic resolution | Quinidine-thiourea | 94% ee | 50% max yield |
Solid-phase synthesis enables rapid assembly of oxazoline libraries. Rink amide MBHA resin is functionalized with Fmoc-(S)-tert-leucine. After Fmoc deprotection (piperidine/DMF), the amine is acylated with 5-bromopicolinic acid using HATU/DIPEA (92% coupling efficiency) [9]. Cyclodehydration employs Burgess reagent (MeO₂C-N⁻SO₂Ph) or PPh₃/CBr₄, furnishing resin-bound 2-(5-bromopyridin-2-yl)-4,4-dimethyloxazoline. Cleavage with TFA/H₂O (95:5) releases the product in >85% purity [9].
For combinatorial diversification, on-resin Suzuki coupling replaces the 5-bromine with aryl/heteroaryl boronic acids. Pd(PPh₃)₄/Na₂CO₃ in DME/H₂O at 60°C installs biaryl, benzothiophene, or furan groups directly onto the pyridine ring while attached to the resin [9] [10]. This approach generates analogs like 2-(6-benzothiophen-2-yl-pyridin-2-yl)-4,4-dimethyloxazoline in one pot, minimizing purification [10].
Table 4: Solid-Phase Synthesis Workflow
Step | Reagents/Conditions | Purpose |
---|---|---|
Resin loading | Fmoc-(S)-tert-leucine, DIC/HOBt | Anchor β-amino acid |
Acylation | 5-Bromopicolinic acid, HATU, DIPEA | Attach pyridine core |
Cyclization | Burgess reagent, 60°C, 3h | Oxazoline ring formation |
Suzuki coupling (optional) | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 60°C | Pyridine diversification |
Cleavage | TFA/H₂O (95:5), 2h | Product release |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9